molecular formula C12H19NO5 B1404958 (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1290625-54-5

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B1404958
CAS RN: 1290625-54-5
M. Wt: 257.28 g/mol
InChI Key: SDTKFYMBKIVOOR-KDXUFGMBSA-N
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Description

“(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound . It is a derivative of azabicycloheptane, a class of compounds that finds extensive application in medicinal chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies . For instance, one study describes the synthesis and structural study of a new peptidomimetic of morphiceptin, which can formally be considered as the result of the replacement of the central proline residue of this natural analgesic drug with a subunit of this compound .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study performed molecular docking calculations on the target receptor, which supported a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and have been studied in the context of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies .

Scientific Research Applications

Analgesic Drug Development

This compound has been utilized in the synthesis of new peptidomimetics of morphiceptin, a natural analgesic drug. By replacing the central proline residue of morphiceptin with a subunit derived from this compound, researchers aim to enhance the drug’s efficacy and stability .

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been synthesized and polymerized using ring-opening metathesis polymerization (ROMP). The stereochemistry of the monomers, such as those derived from this compound, significantly influences the thermal properties of the resulting polymers .

Bioactive Natural Products

The bicyclo[2.2.1]heptane scaffold, which is part of this compound’s structure, is prevalent in various bioactive natural products. This includes compounds like camphor and sordarins, which have diverse functions ranging from medicinal to aromatic properties .

Structural Study of β-Amino Acids

The compound’s structure has been used in the study of β-amino acids, which are important for developing novel peptides with improved drug-like properties. The hydroxy substituents of the non-natural β-amino acid incorporated into peptidomimetics play a favorable role in molecular docking calculations on target receptors .

Synthesis of Alicyclic β-Amino Acids

Researchers have reported the optimized synthesis of trihydroxylated cispentacin derivatives, which are structurally related to this compound. These derivatives are crucial for the development of alicyclic β-amino acids used in medicinal chemistry .

Investigation of Stereochemical Effects

The compound has been part of a systematic study of stereochemical effects in homologous poly(alkenamer)s. Such studies are essential for understanding the influence of stereochemistry on the physical properties of polymeric materials .

Molecular Structure Analysis

Due to its unique molecular structure, this compound is used in the analysis of privileged molecular structures embedded in numerous compounds with various functions, contributing to the understanding of structure-activity relationships .

Advancements in Peptide Therapeutics

The compound’s derivatives are being explored for their potential in peptide therapeutics. The goal is to create peptides that are more potent, stable, and have fewer side effects compared to traditional peptide drugs .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved documents .

Future Directions

The future directions for the study of this compound and its derivatives are promising. For instance, one study discusses the potential of this compound as a potent, selective, and maximally efficacious mGlu 2/3 antagonist, suggesting its potential use in the treatment of conditions such as depression .

properties

IUPAC Name

(1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKFYMBKIVOOR-KDXUFGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
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(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
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(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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